2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-acetylpiperazin-1-yl)sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-4-2-12(3-5-13)22-10-14(15)19/h2-5H,6-10H2,1H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEHTTVISQGJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylpiperazine Intermediate: This step involves the acetylation of piperazine using acetic anhydride or acetyl chloride under basic conditions.
Sulfonylation: The acetylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the sulfonylated acetylpiperazine with phenoxyacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl or acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves several steps:
- Formation of Acetylpiperazine Intermediate : Acetylation of piperazine using acetic anhydride or acetyl chloride.
- Sulfonylation : Reaction with a sulfonyl chloride derivative.
- Coupling with Phenoxyacetic Acid : Final coupling under conditions using reagents like EDCI and triethylamine.
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex chemical entities, facilitating the development of novel compounds with desired properties.
Biology
- Biochemical Probes : Investigated for its potential as an inhibitor in enzymatic studies, particularly in understanding enzyme mechanisms and interactions.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
Medicine
- Therapeutic Properties : Explored for anti-inflammatory effects and as a candidate for treating metabolic disorders due to its ability to influence insulin sensitivity .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, making them candidates for treating neurodegenerative diseases .
Industry
- Specialty Chemicals Development : Utilized in creating specialty chemicals that find applications in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective capabilities of the compound showed promising results in models of neurodegeneration. The findings indicate that modifications to the compound could enhance its efficacy in protecting neuronal cells from apoptosis, highlighting its potential role in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylpiperazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole Cores
Examples :
- 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3x) Key differences:
- Contains a benzimidazole ring instead of acetylpiperazine.
- Methoxy and pyridylmethylsulfinyl substituents enhance lipophilicity and target selectivity (e.g., proton pump inhibition) .
Table 1 : Physicochemical Comparison
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~380.4 g/mol | 1.2 | 2 | 7 |
| 3x (benzimidazole analog) | ~650.7 g/mol | 2.8 | 2 | 10 |
| 3ag (trifluoroethoxy analog) | ~640.6 g/mol | 3.1 | 2 | 9 |
*Estimated using fragment-based methods.
Piperazine/Piperidine-Based Sulfonamides
Examples :
- N-[4-(4-Methylpiperazin-1-yl)sulfonylphenyl]-2-(4-methoxyphenyl)acetamide
- Key differences :
- Replaces acetylpiperazine with methylpiperazine.
- Lacks the phenoxy linker, directly attaching the acetamide to the phenyl ring.
- 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Key differences:
- Substitutes phenoxy with an amino group.
- Increases hydrogen-bond donors (2 → 3), enhancing solubility in polar solvents .
Heterocyclic Derivatives with Sulfonamide Linkages
Examples :
- 8-[4-[[4-(4-Chlorophenyl)-1-piperazinyl]sulfonyl]phenyl]-1-propylxanthine (PSB603)
- Key differences :
- Xanthine core replaces acetamide.
- Chlorophenyl-piperazinylsulfonyl group targets adenosine receptors . Functional relevance: Demonstrates how sulfonamide positioning modulates receptor affinity (e.g., adenosine A2B antagonism) .
Phthalocyanine Precursors
Examples :
- 4-(4-(4-Acetylpiperazin-1-yl)phenoxy)phthalonitrile Key differences:
- Phthalonitrile backbone instead of acetamide.
- Used to synthesize Zn(II) phthalocyanines for photodynamic therapy . Application: Highlights the versatility of acetylpiperazine-phenoxy motifs in non-pharmaceutical contexts (e.g., photosensitizers) .
Biological Activity
2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This compound features an acetylpiperazine moiety linked to a sulfonylphenoxy group, which contributes to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is . The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide exhibit notable antimicrobial properties. For instance, studies have shown that related piperazine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . These compounds often act by disrupting protein synthesis and nucleic acid production pathways.
Antifungal Activity
The compound also shows potential antifungal activity. A study highlighted that certain piperazine derivatives could inhibit the biofilm formation of Candida albicans without affecting planktonic cells, suggesting a mechanism involving quorum sensing . This is critical as biofilms are often resistant to conventional antifungal treatments.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of compounds with similar structures. For example, piperazine-based derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, with some showing significant cytotoxic effects against glioma cells . The mechanisms involved include the inhibition of key signaling pathways such as AKT and mTOR, leading to cell cycle arrest and programmed cell death.
Mechanistic Insights
The biological activity of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing piperazine moieties often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Biofilm Disruption : The ability to inhibit biofilm formation is particularly relevant in treating chronic infections caused by biofilm-forming pathogens.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited bactericidal activity against MRSA strains, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
- Antifungal Studies : Another investigation revealed that specific piperazine derivatives could reduce C. albicans biofilm formation by up to 75%, outperforming traditional antifungal agents like fluconazole in certain assays .
- Anticancer Activity : In vitro studies indicated that piperazine-containing compounds could effectively reduce glioma cell viability through multiple mechanisms, including necroptosis and autophagy induction .
Q & A
Q. What strategies elucidate reaction mechanisms during synthetic byproduct formation?
- Methodological Answer :
- Isolation of intermediates : Use flash chromatography to identify side products (e.g., over-sulfonated derivatives) .
- DFT calculations : Model reaction pathways (e.g., sulfonation transition states) using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
